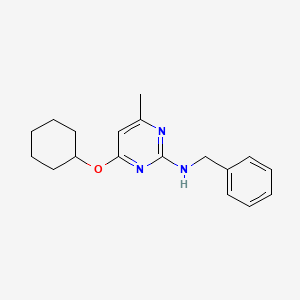

![molecular formula C23H30N6O4 B5539964 ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)

ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions that yield complex molecules with significant biological activity. For instance, Weatherhead-Kloster et al. (2005) described the synthesis of a 1,4-piperazine-2,5-dione through a six-step process from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, achieving a 23% yield. This process highlights the intricacies and challenges in synthesizing complex piperazine-based compounds (Weatherhead-Kloster et al., 2005).

Molecular Structure Analysis

The molecular structure of piperazine derivatives reveals significant insights into their potential interactions and functions. The crystal engineering of such compounds shows polymorphic crystalline forms, suggesting a diversity of molecular structures within this class of chemicals. This structural variability is crucial for understanding how these molecules might interact with biological targets (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can lead to a variety of products, depending on the reaction conditions and the functional groups present on the piperazine ring. The study by Ashimori et al. (1991) on optically active piperazine phenyl derivatives demonstrates the potential for synthesizing enantiomerically pure compounds, which is essential for drug development and understanding pharmacological effects (Ashimori et al., 1991).

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting point, and crystalline form, are influenced by their molecular structure. Polymorphism, as observed in the study by Weatherhead-Kloster et al. (2005), indicates that these compounds can exist in different crystalline forms, affecting their physical properties and, consequently, their application potential (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity with other compounds, acid-base behavior, and stability, are critical for their application in chemical syntheses and drug development. The ability to undergo various chemical reactions makes these compounds versatile intermediates in the synthesis of more complex molecules. Studies like those by Ashimori et al. (1991) provide insight into the reactivity and potential applications of piperazine derivatives (Ashimori et al., 1991).

Applications De Recherche Scientifique

Synthesis and Characterization of Polyamides

Research has involved the synthesis of polyamides containing nucleobases such as uracil and adenine through the reaction of related compounds with diamines including piperazine. These polyamides demonstrate water solubility and molecular weights in the range of 1000–5000, suggesting their potential application in biopolymer and material science research (Hattori & Kinoshita, 1979).

Antimicrobial Activities of Piperazine Derivatives

Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. Novel compounds were synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, indicating the potential of piperazine derivatives as antimicrobial agents (Bektaş et al., 2010).

Structural Analysis

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, has been determined, revealing the conformation of the piperazine ring and its interaction with the benzoic acid moiety. This information is crucial for understanding the chemical behavior and potential applications of similar compounds in the development of new materials or pharmaceuticals (Faizi et al., 2016).

Neuroprotective Potential

A study on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) explores its multi-target therapeutic neuroprotective approach as a potential treatment for Alzheimer's disease, indicating the broad therapeutic potential of piperazine derivatives in neurodegenerative disease research (Lecanu et al., 2010).

Antitumor and Antioxidant Activities

Research on the synthesis and evaluation of novel 1,2,4-triazole derivatives, including piperazine compounds, for their antimicrobial, antitumor, and antioxidant activities showcases the diverse biological applications and the potential use of these compounds in developing new therapeutic agents (Rajkumar et al., 2014).

Propriétés

IUPAC Name |

ethyl 4-[[1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O4/c1-5-33-23(32)28-12-10-27(11-13-28)15-18-24-20-19(21(30)26(4)22(31)25(20)3)29(18)14-17-9-7-6-8-16(17)2/h6-9H,5,10-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSIFPVCXXTXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

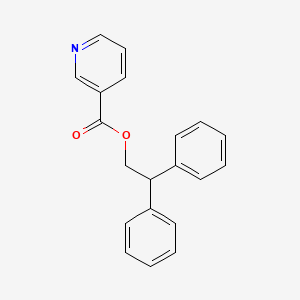

![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)

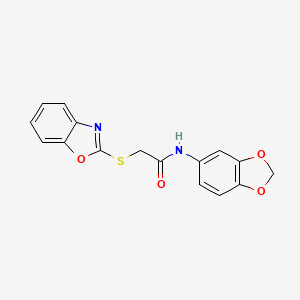

![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)

![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)

![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)

![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)

![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)